molecular formula C15H26O B1224208 (+)-Epi-alpha-bisabolol CAS No. 76738-75-5

(+)-Epi-alpha-bisabolol

Cat. No.: B1224208
CAS No.: 76738-75-5
M. Wt: 222.37 g/mol
InChI Key: RGZSQWQPBWRIAQ-GJZGRUSLSA-N
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Description

(+)-Epi-alpha-bisabolol is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, particularly in chamomile. It is known for its pleasant floral aroma and is widely used in the cosmetic and pharmaceutical industries due to its anti-inflammatory, antimicrobial, and soothing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Epi-alpha-bisabolol can be synthesized through several methods. One common synthetic route involves the cyclization of farnesol, a sesquiterpene alcohol, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources, such as chamomile flowers, using steam distillation. The essential oil obtained is then subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Epi-alpha-bisabolol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bisabolol oxide, which retains similar biological activities.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Bisabolol oxide

    Reduction: Bisabolol alcohol derivatives

    Substitution: Halogenated bisabolol derivatives

Scientific Research Applications

(+)-Epi-alpha-bisabolol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various sesquiterpene derivatives.

    Biology: Its antimicrobial and anti-inflammatory properties make it a subject of study in microbiology and immunology.

    Medicine: It is investigated for its potential therapeutic effects in treating skin conditions, inflammation, and infections.

    Industry: Widely used in cosmetics and personal care products for its soothing and healing properties.

Mechanism of Action

(+)-Epi-alpha-bisabolol exerts its effects through several mechanisms:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Antimicrobial: It disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

    Soothing: It interacts with skin receptors to provide a calming effect, reducing irritation and redness.

Comparison with Similar Compounds

Similar Compounds

    Alpha-bisabolol: A closely related compound with similar properties but different stereochemistry.

    Bisabolol oxide: An oxidized form of bisabolol with retained biological activities.

    Farnesol: A precursor in the biosynthesis of bisabolol, with its own set of biological activities.

Uniqueness

(+)-Epi-alpha-bisabolol is unique due to its specific stereochemistry, which contributes to its distinct biological activities and effectiveness in various applications. Its natural occurrence and ease of extraction also make it a preferred choice in the cosmetic and pharmaceutical industries.

Properties

IUPAC Name

(2S)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSQWQPBWRIAQ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)[C@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity nutty aroma with hints of coconut
Record name alpha-Bisabolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Slightly soluble (in ethanol)
Record name alpha-Bisabolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.922-0.931
Record name alpha-Bisabolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

76738-75-5, 515-69-5
Record name alpha-Bisabolol, (+)-epi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076738755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-BISABOLOL, (+)-EPI-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U799YDE8BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the wound healing properties of (+)-epi-alpha-bisabolol?

A: Research suggests that this compound, a monoterpenoid found in Peperomia galioides, exhibits significant wound healing properties. Studies using a tensile strength method in mice identified this compound as the active compound responsible for the wound healing activity of Peperomia galioides extracts. [+)-epi-alpha-bisabolol demonstrated an ED50 of 155 µg/mL in this model. [] Further in vivo studies revealed that other related monoterpenoids, alpha-bisabolol and alpha-terpineol, also possess wound healing activity, with ED50 values of 228 and 240 µg/g mouse, respectively. [] These findings highlight the potential of this compound and related compounds as therapeutic agents for wound healing.

Q2: Can this compound be produced through plant biotechnology?

A: Yes, research indicates that hairy root cultures of Phyla scaberrima can be utilized for the sustainable production of hernandulcin, a non-caloric sweetener. Interestingly, these hairy root lines also produce this compound as a secondary metabolite. [] The study demonstrated that supplementing the culture medium with specific elicitors like chitin and Glucanex, along with biosynthetic precursors such as farnesol and this compound itself, significantly enhanced the production of hernandulcin. [] This suggests that manipulating the culture conditions could potentially be optimized to enhance the production of this compound.

Q3: How is this compound detected and quantified in complex mixtures?

A: this compound can be effectively identified and quantified in complex mixtures, such as West Australian sandalwood oil (Santalum spicatum), using advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS). [] This method offers enhanced peak resolution compared to traditional single-column GC-MS, allowing for the separation and accurate measurement of this compound and other closely related compounds. [] The use of flame ionization detection (FID) in conjunction with GCxGC further enables the quantification of individual components following their initial characterization by GCxGC-TOFMS. []

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